Phthalocyanine green
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYIZQZWDFCUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32HCl15CuN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright green pigment; [Hawley] Green solid; [CAMEO] Green odorless powder; [MSDSonline] | |
| Record name | Phthalocyanine Green | |
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Color/Form |
BRIGHT GREEN | |
CAS No. |
31235-28-6, 1328-53-6 | |
| Record name | (SP-4-2)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-Pentadecachloro-29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]copper | |
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| Record name | Phthalocyanine Green | |
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| Record name | Copper, (pentadecachlorophthalocyaninato(2-))- | |
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| Record name | Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-2)- | |
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| Record name | [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24-pentadecachlorophthalocyaninato(2-)]copper | |
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| Record name | PIGMENT GREEN 7 | |
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| Record name | PHTHALOCYANINE GREEN | |
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Advanced Synthetic Methodologies and Mechanistic Investigations of Phthalocyanine Green Derivatives
Green Chemistry Approaches for Phthalocyanine (B1677752) Green Synthesis
In recent years, the synthesis of phthalocyanines has shifted towards more environmentally benign methods, aligning with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Solvothermal Synthesis Techniques
Solvothermal synthesis has emerged as an effective and green route for producing high-quality crystalline phthalocyanines. rsc.orgresearchgate.net This method involves a chemical reaction in a closed system, such as an autoclave, where solvents are brought to temperatures above their boiling points. The technique offers several advantages over traditional methods, including the ability to use less toxic solvents, facile reaction and purification processes, and lower costs. rsc.orgrsc.org
A notable application of this technique is the one-step synthesis of metal-free phthalocyanine crystals. rsc.org Researchers have successfully prepared crystalline β-metal-free phthalocyanine needles through the tetrapolymerization of phthalodinitrile in ethanol (B145695), catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgresearchgate.net In this process, ethanol serves as a relatively green reaction medium, and purification is simplified to washing with hot ethanol, which avoids the use of concentrated sulfuric acid and cumbersome recrystallization steps. rsc.orgnih.gov
Similarly, manganese phthalocyanine (MnPc) crystals have been synthesized solvothermally using manganese acetate (B1210297) and phthalodinitrile in ethanol without the need for other chemical additives. researchgate.net This process is noted for its simplicity, low cost, and the use of a non-toxic solvent. researchgate.net The resulting crystals exhibit well-defined morphologies, such as quadrangular prisms. researchgate.net
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis represents a significant advancement in green chemistry, offering a more energy-efficient alternative to conventional heating. anton-paar.com Unlike traditional methods that heat reactants externally, microwave irradiation delivers energy directly to the molecules, leading to rapid and uniform heating. google.com This technique drastically reduces reaction times, often from hours to just minutes, and frequently improves product yields. google.comege.edu.tr
The synthesis of copper phthalocyanine has been demonstrated using phthalic anhydride (B1165640), urea (B33335), and copper chloride with ammonium (B1175870) molybdate (B1676688) as a catalyst under microwave irradiation. researchgate.net This method not only accelerates the reaction but also allows for solvent-free conditions, further enhancing its green credentials. google.comgoogle.com By eliminating organic solvents, this approach reduces waste and avoids the use of flammable, corrosive, and environmentally harmful substances. nih.gov For instance, soluble phthalocyanines have been prepared by irradiating starting materials like t-butylphthalic anhydride or t-butyl phthalonitrile (B49051) with a metal compound in a commercial microwave oven for 1 to 30 minutes. google.com
The benefits of microwave-assisted synthesis extend to metal-free phthalocyanines as well. The use of pentanol (B124592) and lithium has been reported for the first time in the microwave synthesis of metal-free derivatives, providing higher or comparable yields in a fraction of the time compared to conventional heating. ege.edu.tr
Aqueous-Phase and Solvent-Free Methods
A primary goal of green chemistry is to eliminate the use of volatile and toxic organic solvents. Solvent-free synthesis, also known as solid-state synthesis, is a powerful approach to achieve this. nih.gov One such method involves ball milling, a mechanochemical technique, combined with aging. nih.govaalto.fi This approach has been successfully used for the high-yielding synthesis of tetra-t-butyl phthalocyanine, reducing the amount of the typically used solvent, dimethylaminoethanol (B1669961) (DMAE), by up to 100-fold. nih.gov The solid-state reaction proceeds at a lower temperature than traditional molten-state reactions, which often suffer from low yields. nih.govaalto.fi
In other solvent-free approaches, phthalocyanine derivatives have been synthesized by heating the reactants at 200°C for 16 hours with a catalyst, successfully producing the target molecules without any solvent. set-science.com Microwave irradiation has also been employed for solid-phase cyclocondensation of various phthalic acid derivatives with urea in the presence of basic alumina (B75360) to form free-base phthalocyanines. researchgate.net These methods highlight a commitment to more sustainable chemistry without compromising reaction efficiency. nih.gov While fully aqueous-phase synthesis is less common for the core phthalocyanine structure, aqueous hydrolysis is a step used in some multi-stage synthetic routes. jchemrev.com
Low-Temperature and High-Efficiency Synthesis Protocols
Traditional phthalocyanine syntheses often require high temperatures, typically above 180°C, which can lead to side products and lower yields. researchgate.net The development of low-temperature and high-efficiency protocols is a key area of research. Conditions have been optimized for synthesizing unsubstituted phthalocyanine and its metal complexes from phthalonitrile at temperatures as low as 0–50°C. researchgate.net These methods utilize highly reactive starting materials such as activated Rieke metals or metals on an inert substrate. researchgate.net The use of pyrophoric metals is particularly efficient due to the high number of defects in their structure, which facilitates the initial cyclization of phthalonitrile on the metal matrix. researchgate.net
Solid-state synthesis methods also contribute to higher efficiency. The ball-milling approach not only reduces solvent use but also results in a 4-fold increase in the Space-Time-Yield (STY) compared to conventional solution-based methods. nih.govaalto.fi For example, at 100°C, a full conversion of reactants to the phthalocyanine product was achieved within 48 hours. nih.gov These protocols demonstrate that high yields and efficiency can be achieved under milder and more sustainable conditions.
Control over Crystal Polymorphism and Morphology in Phthalocyanine Green Synthesis
Phthalocyanines can exist in different crystalline forms, or polymorphs, which possess distinct physical and electronic properties. Controlling the specific polymorph and morphology during synthesis is crucial for tailoring the material's performance in applications like photovoltaics and electronics. rsc.org
Several synthetic strategies allow for precise control over the crystal structure. In solvothermal synthesis, the choice of catalyst has been shown to direct the formation of specific polymorphs. For instance, when synthesizing metal-free phthalocyanine from phthalodinitrile in ethanol, using DBU as the catalyst yields well-defined quadrangular needles of the β crystal form. rsc.orgresearchgate.netnih.gov In contrast, using a similar catalyst, 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), results in the α crystal form with a multiply-laminated morphology. rsc.orgrsc.orgresearchgate.netnih.gov
Another powerful technique for controlling polymorphism is physical vapor transport (PVT). The selective growth of α-, β-, and C-phase titanyl phthalocyanine (TiOPc) single crystals has been achieved by using different types of substrates. rsc.org The interaction between the phthalocyanine molecules and the substrate surface (interfacial energy) dictates the unique molecular packing, thereby determining the resulting polymorph. rsc.org Notably, the C-phase of TiOPc, which exhibits higher photoconductivity, was found to have a rectangular tube-shaped morphology. rsc.org The choice of solvent during crystallization is also a critical factor; for example, different polymorphs of bis(phthalocyaninato)lanthanoid(III) complexes can be obtained by using pure chloroform (B151607) versus a chloroform/ethanol mixture. rsc.org
Functionalization Strategies for Tailored this compound Structures
Functionalization involves attaching specific chemical groups to the periphery of the phthalocyanine macrocycle to modify its properties, such as solubility, aggregation behavior, and electronic characteristics. set-science.com This tailoring is essential for a wide range of applications.
One common strategy is to introduce substituents to enhance solubility, which is often a significant limitation for phthalocyanines. mdpi.com Linking functional groups like carboxylic acid or sulfonic acid can render the molecules water-soluble. set-science.com For pigments, surface functionalization is key. Green copper phthalocyanine pigments can be treated with water-soluble blue sulfonated copper phthalocyanine dyes and N-alkyltrimethylammonium chloride to modify their surface properties. google.com
For advanced applications, more complex functional groups are introduced. Fluorine-containing phthalocyanines have been functionalized with reactive groups or cancer-targeting ligands (CTL). google.com These CTLs can facilitate more efficient binding to cancer cells for use in photodynamic therapy (PDT), where the phthalocyanine acts as a photosensitizer to generate cell-killing reactive oxygen species. google.com Phthalocyanines can also be functionalized for integration into hybrid materials. For example, copper phthalocyanine functionalized with long alkyl chains has been combined with single-walled carbon nanotubes (SWCNTs) to create thin films for optical sensing of pesticides. mdpi.com
Interactive Data Tables
Table 1: Comparison of Phthalocyanine Synthesis Methods
| Feature | Solvothermal Synthesis | Microwave-Assisted Synthesis | Solid-State Synthesis |
| Principle | Reaction in a sealed vessel with solvent above its boiling point. | Direct heating of reactants using microwave irradiation. | Reaction between solids with little to no solvent, often using mechanochemistry. |
| Key Advantage | High-quality crystals, easier purification. rsc.org | Drastically reduced reaction times (minutes vs. hours). google.com | Minimizes or eliminates solvent use. nih.gov |
| Typical Solvent | Ethanol, Ethylene Glycol. rsc.orgnih.gov | Often solvent-free or uses minimal high-boiling solvents like pentanol. google.comege.edu.tr | Catalytic amounts of liquid (e.g., DMAE) or completely solvent-free. nih.govaalto.fi |
| Energy Efficiency | Moderate; requires heating an autoclave. | High; direct energy transfer to reactants. google.com | High; lower temperatures and shorter times than molten-state methods. nih.gov |
| Example | Synthesis of β-metal-free Pc needles in ethanol with DBU catalyst. rsc.org | Synthesis of Cu-Pc in 15 mins at 440W. google.com | Synthesis of tetra-t-butyl Pc with 100-fold reduction in DMAE. nih.gov |
Table 2: Strategies for Controlling Crystal Polymorphism
| Method | Control Parameter | Polymorphs Obtained | Compound Example | Reference |
| Solvothermal Synthesis | Catalyst Selection | α-form, β-form | Metal-Free Phthalocyanine | rsc.orgrsc.orgnih.gov |
| Physical Vapor Transport | Substrate Type | α-phase, β-phase, C-phase | Titanyl Phthalocyanine (TiOPc) | rsc.org |
| Slow Evaporation | Solvent System | α-phase, γ-phase | Lanthanoid(III) Phthalocyanine | rsc.org |
Table 3: Examples of Functionalization Strategies
| Functional Group | Purpose | Base Molecule | Application | Reference |
| Sulfonic Acid | Improve water solubility. | Copper Phthalocyanine | Pigments, Dyes | set-science.comgoogle.com |
| Cancer-Targeting Ligand (CTL) | Targeted delivery to cancer cells. | Fluorine-containing Phthalocyanine | Photodynamic Therapy (PDT) | google.com |
| Long Alkyl Chains (-S(CH₂)₁₅CH₃) | Non-covalent functionalization of SWCNTs. | Copper Phthalocyanine | Optical Sensors | mdpi.com |
| N-alkyltrimethylammonium chloride | Surface modification of pigments. | Chlorinated Copper Phthalocyanine | Pigments | google.com |
Peripheral Substitution Effects
The introduction of substituents onto the peripheral positions of the phthalocyanine ring is a primary strategy for modulating the properties of the resulting derivatives. researchgate.net This modification involves the tetramerization of substituted phthalonitriles or their precursors. umich.edu The nature, number, and position of these peripheral groups can profoundly influence the molecule's solubility, aggregation behavior, and, most importantly, its electronic properties, which dictate its color and photochemical reactivity. researchgate.netnih.gov
The introduction of electron-withdrawing or electron-donating groups directly alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov For instance, the presence of halogen substituents, particularly chlorine and bromine, on the periphery is a well-established method to shift the absorption spectrum, moving the color from the typical blue of copper phthalocyanine to green. jchemrev.com This shift is due to the alteration of the π-electron system of the macrocycle. nih.gov
Strongly electron-withdrawing groups, such as fluorine (-F) or perfluoroethyl (-C2F5), have been shown through DFT calculations to significantly increase the ionization potential and electron affinity of the phthalocyanine molecule. nih.govusu.edu This modification not only changes the ground state of certain metallophthalocyanines but also enhances the binding strength of axial ligands. nih.govusu.edu Conversely, electron-donating groups can also be used to tune the electronic properties. researchgate.net The strategic placement of substituents can be used to create derivatives with tailored characteristics for applications ranging from pigments to advanced materials. researchgate.netnih.gov
Table 1: Influence of Peripheral Substituents on Phthalocyanine Properties
| Substituent Type | Example(s) | Effect on Electronic Properties | Impact on Physical/Chemical Properties |
|---|---|---|---|
| Electron-Withdrawing | -F, -C2F5, -NO2, Halogens (Cl, Br) | Increases ionization potential and electron affinity. nih.govusu.edu Alters ground state of some metallophthalocyanines. usu.edunih.gov | Shifts absorption to produce green hues. jchemrev.com Increases binding strength of axial ligands. nih.gov |
| Electron-Donating | Alkoxy (-OR), Alkylthio (-SR), Amino (-NH2) | Decreases ionization potential. Can cause a red-shift in the Q-band absorption. nih.gov | Enhances solubility in organic solvents. nih.gov Can be used to tune photochemical properties. researchgate.net |
| Bulky Groups | tert-Butyl, Trimethylsilyl | Inhibit aggregation due to steric hindrance. umich.edunih.gov | Increases solubility in common organic solvents. umich.edunih.gov |
| Reactive/Functional | Thienyl, Carboxylic acids, Sulfonic acids | Can participate in further reactions, such as electropolymerization. nih.govrsc.org | Allows for covalent attachment to surfaces or other molecules. rsc.org Improves solubility in polar solvents (for acid groups). nih.gov |
Axial Ligand Functionalization
Axial ligand functionalization offers another powerful tool for fine-tuning the properties of metallothis compound derivatives. This method involves the attachment of ligands to the central metal ion, perpendicular to the plane of the phthalocyanine macrocycle. nih.govfrontiersin.org The nature of these axial ligands can significantly influence the photochemical and photophysical behavior of the complex without drastically altering the core structure of the macrocycle itself. nih.govresearchgate.net
The electronic properties of the axial ligands—whether they are electron-donating or electron-withdrawing—can modulate the energy levels of the central metal's d-orbitals and the frontier orbitals of the phthalocyanine ring. rsc.org This, in turn, affects processes such as fluorescence and singlet oxygen generation. nih.govnih.gov For example, studies on ruthenium and silicon phthalocyanines have demonstrated that changing the axial ligands can dramatically alter the singlet oxygen quantum yields. researchgate.netnih.gov In one study, a ruthenium phthalocyanine complex with a chloro and a DMSO axial ligand exhibited a high singlet oxygen quantum yield of 0.62, while replacing these with two 4-aminopyridine (B3432731) ligands reduced the yield to 0.14. frontiersin.orgnih.gov This is attributed to changes in the triplet excited-state lifetimes and potential secondary reactions. nih.gov
Similarly, for phosphorus(V) phthalocyanines, the introduction of aryloxy groups as axial ligands can lead to charge transfer from the ligands to the macrocycle, which significantly impacts the photochemical properties. nih.gov The steric bulk of the axial ligands can also play a role, for instance, by creating steric hindrance that affects interactions with other molecules or surfaces. nih.gov This strategy is particularly important in the design of photosensitizers for photodynamic therapy and components for molecular electronics, where precise control over excited-state properties is crucial. nih.govnih.gov
Table 2: Effect of Axial Ligands on Metallophthalocyanine Properties
| Central Metal | Axial Ligand(s) | Observed Effect | Reference |
|---|---|---|---|
| Ruthenium (Ru) | trans-[RuCl(Pc)DMSO] | High singlet oxygen quantum yield (0.62). | frontiersin.orgnih.gov |
| Ruthenium (Ru) | trans-[Ru(Pc)(4-ampy)₂] | Low singlet oxygen quantum yield (0.14). | frontiersin.orgnih.gov |
| Phosphorus (P) | Methoxy, Phenoxy | The nature of the axial ligand influences fluorescence, photostability, and singlet oxygen generation. Phenoxy ligands provided a high singlet oxygen yield (90%) in a peripherally substituted derivative. | nih.gov |
| Silicon (Si) | Electron-withdrawing vs. Electron-donating groups | Electron-withdrawing groups led to a redshift of the Q-band, lower fluorescence quantum yields, but increased fluorescence lifetimes compared to electron-donating groups. | researchgate.net |
| Iron (Fe) | Pyridine, Acetone, H₂O | Ligand-field strength determines the spin state of the iron center (diamagnetic for strong-field ligands, intermediate-spin for weak-field ligands). | nih.gov |
Advanced Spectroscopic and Characterization Techniques for Phthalocyanine Green Research
Electronic Absorption Spectroscopy (UV-Vis-NIR) for Q-Band Analysis
Electronic absorption spectroscopy is a fundamental technique for characterizing phthalocyanines. These molecules exhibit two principal absorption regions in the UV-Vis-NIR spectrum: the B-band (or Soret band) in the ultraviolet region (around 300–400 nm) and the Q-band in the visible/near-infrared region (around 600–800 nm). The Q-band, which is responsible for the pigment's intense color, arises from the π-π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) of the phthalocyanine (B1677752) macrocycle.
For Phthalocyanine Green (CI Pigment Green 7), the parent structure is copper phthalocyanine (Phthalocyanine Blue). The extensive chlorination of the aromatic rings significantly alters the electronic structure. The presence of strongly electronegative chlorine substituents shifts the absorption spectrum compared to the parent copper phthalocyanine. chemeurope.com This shift is a key feature that transforms the blue pigment into a brilliant green. The exact position and intensity of the Q-band are sensitive to the degree of halogenation, the specific isomeric form, the solvent environment, and aggregation state of the molecules. While unsubstituted copper phthalocyanine has a Q-band maximum around 670-700 nm, the polychlorinated structure of this compound results in a complex spectrum that gives it its characteristic green appearance.
| Compound Type | Typical Q-Band Region (nm) | Key Influencing Factors |
| Metallophthalocyanines | 600 - 800 | Central metal ion, peripheral substituents, solvent |
| Copper Phthalocyanine (Blue) | ~670 - 700 | π-π* transition of the macrocycle |
| This compound (Chlorinated CuPc) | Shifted from parent blue | Degree and position of chlorination |
Vibrational Spectroscopic Characterization (FTIR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound.
FTIR Spectroscopy: The infrared spectrum of this compound is characterized by numerous sharp bands, particularly in the 1700-500 cm⁻¹ region. These bands are attributed to the stretching and bending vibrations of the aromatic ring system. The introduction of chlorine atoms leads to noticeable changes compared to unsubstituted copper phthalocyanine. Key observations include:
A shift of C=C and C=N stretching vibrations to lower wavenumbers due to the inductive effect of the electron-withdrawing chlorine atoms. nih.gov For instance, a C=C stretching mode at 1608 cm⁻¹ in copper phthalocyanine can shift down to 1558 cm⁻¹ in a hexadecachloro-substituted version. nih.gov
The appearance of strong bands associated with C-Cl vibrations, which often couple with macro-ring deformations, particularly in the 700 to 1300 cm⁻¹ range. nih.gov
A peak around 949 cm⁻¹ can be attributed to the out-of-plane bending modes of N-Cu and C-Cl bonds. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to the vibrations of the non-polar bonds of the phthalocyanine macrocycle. The Raman spectrum of this compound shows characteristic peaks that serve as a fingerprint for its identification. Research has identified prominent Raman peaks at approximately 677 cm⁻¹, 1439 cm⁻¹, and 1533 cm⁻¹. researchgate.net The band around 1530-1533 cm⁻¹ is a particularly intense feature assigned to the stretching vibration of the C-N bonds within the macrocycle. researchgate.netbfh.ch The positions of these bands can be affected by the excitation wavelength and laser power, with some studies noting a reversible shift of the main bands to lower wavenumbers with increasing laser intensity. bfh.ch
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | 1558 - 1608 | C=C and C=N stretching vibrations |
| 700 - 1300 | C-Cl vibrations and macro-ring deformations | |
| ~949 | Out-of-plane N-Cu and C-Cl bending | |
| Raman | ~1533 | C-N macrocycle stretching |
| ~1439 | Aromatic C-C stretching | |
| ~677 | Macrocycle deformation |
X-ray Based Analytical Methods for Structural Elucidation (XRF, XRD)
X-ray techniques are indispensable for determining the elemental composition and crystal structure of this compound.
X-ray Fluorescence (XRF): XRF is a non-destructive technique used to identify the elemental makeup of a material. Spectra of this compound pigments confirm the presence of copper (Cu) and chlorine (Cl) as the primary elemental markers. researchgate.net In variants like Pigment Green 36, bromine (Br) is also detected alongside copper and chlorine. researchgate.netchsopensource.org This analysis is crucial for confirming the pigment's identity and distinguishing it from other copper-based pigments.
X-ray Diffraction (XRD): XRD is the principal method for determining the crystal structure and polymorphic phase of a pigment, which significantly influences its coloristic and performance properties. The fully chlorinated copper phthalocyanine (CuPcCl₁₆, Pigment Green 7) has been found to crystallize in the C2/m space group, with the nearly planar molecules arranged in layers. nih.gov In this structure, the molecules are stacked in columns, a common arrangement for phthalocyanines. nih.gov The introduction of a high number of bulky chlorine substituents influences the packing of the molecules. Thin-film studies have shown that the degree of chlorination affects crystallinity; while tetra-chlorinated copper phthalocyanine can form polycrystalline films, higher degrees of chlorination can lead to the formation of amorphous films under certain deposition conditions. nih.gov
| Technique | Information Provided | Key Findings for this compound |
| XRF | Elemental Composition | Presence of Copper (Cu), Chlorine (Cl), and sometimes Bromine (Br) confirmed. researchgate.net |
| XRD | Crystal Structure & Polymorphism | CuPcCl₁₆ crystallizes in the C2/m space group; molecules are arranged in layered stacks. nih.gov |
Microscopic and Surface Morphology Characterization (AFM, SEM)
Microscopy techniques are used to visualize the particle size, shape, and surface topography of this compound pigments, which are critical factors affecting their dispersibility, opacity, and interaction with binder systems.
Scanning Electron Microscopy (SEM): SEM micrographs provide detailed images of the pigment particles. Studies have shown this compound to consist of fine, rounded particles. researchgate.netmfa.org The morphology can be influenced by the synthesis and finishing processes. SEM is also used to observe how the pigment particles are distributed within a matrix, such as in a polymer or coating, and to study the effects of surface treatments or encapsulations designed to improve performance. researchgate.net
Atomic Force Microscopy (AFM): AFM is a high-resolution surface imaging technique that can provide three-dimensional topographical information at the nanoscale. It can be used to study the surface of thin films of this compound, revealing details about film growth, surface roughness, and the orientation of crystalline domains. This information is particularly valuable in applications where the pigment is used in electronic devices or advanced coatings, as the surface morphology can impact device performance and film properties.
Fluorescence Spectroscopy and Photoluminescence Studies
Phthalocyanines are known for their photoluminescent properties, although the fluorescence of copper phthalocyanine derivatives is often quenched due to the presence of the copper central metal ion. However, understanding their excited-state behavior is crucial for applications beyond pigmentation, such as in photosensitizers or electronic materials.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. For related fluorescent compounds like zinc phthalocyanine, the excitation and emission peaks are typically sharp and show a small Stokes shift (the difference between the absorption and emission maxima). aatbio.comomlc.org For instance, zinc phthalocyanine can have an excitation peak around 674 nm and an emission peak around 678 nm. aatbio.com Unsubstituted phthalocyanine has a reported fluorescence quantum yield of 0.6. omlc.org While this compound itself is not primarily used for its fluorescence, studies on its photophysical properties help to build a complete picture of its electronic behavior and potential for degradation under UV light. The absorption and excitation spectra are often mirror images of the emission spectrum, indicating that the molecular structure does not significantly change between the ground and excited states. researchgate.net
| Related Compound | Excitation Peak (nm) | Emission Peak (nm) | Quantum Yield (ΦF) |
| Zinc Phthalocyanine | ~674 | ~678 | 0.3 omlc.org |
| Phthalocyanine (unsubstituted) | ~699 | ~701 | 0.6 omlc.org |
Thermogravimetric Analysis for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of pigments.
This compound is renowned for its exceptional thermal stability, a property that makes it suitable for use in high-temperature applications like engineering plastics and automotive coatings. tingeblends.comveeraco.com TGA studies confirm this high stability. The pigment is generally stable up to high temperatures, with some commercial grades reporting heat resistance up to 280°C. epsilonpigments.comepsilonpigments.com Studies on related copper phthalocyanine polymers show exceptional stability, with maximum polymer decomposition temperatures reaching 525°C in air and 760°C in a nitrogen atmosphere. researchgate.net The degradation of the phthalocyanine macrocycle occurs at very high temperatures, making it one of the most thermally robust organic pigments available. This stability is a direct result of the highly conjugated aromatic structure of the phthalocyanine molecule. pffc-online.comveeraco.com
| Compound | Reported Heat Resistance / Decomposition Temp. | Atmosphere |
| Pigment Green 7 (Commercial Grade) | Up to 280°C | Not specified |
| Copper Phthalocyanine Sheet Polymer | PDTmax 525°C | Air |
| Copper Phthalocyanine Sheet Polymer | PDTmax 760°C | Nitrogen |
Degradation Pathways and Environmental Research of Phthalocyanine Green
Investigation of Photodegradation Mechanisms and Products
The photodegradation of phthalocyanine (B1677752) compounds, when it occurs, is often initiated by photo-oxidation. researchgate.net The specific mechanism can vary depending on the molecular structure of the phthalocyanine and its surrounding environment. For some phthalocyanine derivatives, photodegradation proceeds via a Type II pathway, which involves the generation of singlet oxygen. researchgate.netmdpi.com However, this is not a universal mechanism for all phthalocyanine structures. researchgate.net
The general mechanism for the photocatalytic degradation of organic dyes involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). mdpi.com This process is initiated when a photocatalyst absorbs photons, leading to the formation of electron-hole pairs. These charge carriers then react with adsorbed water and oxygen molecules to produce ROS, which subsequently attack and degrade the dye molecule. mdpi.com In the context of Phthalocyanine Green, its inherent stability means that such degradation processes are generally slow and require significant energy input or catalytic action.
Thermal decomposition studies show that this compound 7 is stable up to high temperatures. Degradation only begins to occur above 550 °C. researchgate.net At 600 °C, a mass loss of approximately 10% is observed, which is primarily attributed to the loss of hydrochloric acid, with minor amounts of aromatic compounds also being formed. researchgate.net
Analysis of Degradation Byproducts and Environmental Fate
Due to their robust chemical structure, phthalocyanine dyes, including this compound, are highly persistent in the environment. scbt.com They are designed to be chemically and photolytically stable, which contributes to their longevity in various environmental matrices. scbt.com
Key characteristics influencing the environmental fate of this compound include:
Low Biodegradability : Phthalocyanine dyes are generally considered not to be biodegradable. scbt.com
Insolubility : The pigment is insoluble in water, which limits its mobility in aqueous environments. wikipedia.orgmedkoo.com This property means it has little tendency to migrate within materials. wikipedia.org
Persistence : As a result of their stability, these pigments are highly persistent in natural settings. scbt.com
The primary degradation byproducts identified under high-temperature thermal decomposition are inorganic compounds like hydrochloric acid, rather than a wide range of complex organic molecules. researchgate.net This suggests that under typical environmental conditions, the molecule is likely to remain intact for extended periods.
| Property | Finding | Implication for Environmental Fate |
|---|---|---|
| Biodegradability | Considered not readily biodegradable. scbt.com | Long persistence in soil and aquatic sediments. |
| Solubility | Insoluble in water and most organic solvents. wikipedia.orgzeyachem.net | Low mobility in water; tends to remain in solid matrices. Can be removed mechanically from wastewater. kremer-pigmente.com |
| Photostability | Extremely high resistance to UV radiation. wikipedia.orgresearchgate.net | Does not readily break down under sunlight, contributing to its persistence. |
| Thermal Stability | Stable up to 550 °C. researchgate.net | Resistant to degradation in high-temperature industrial processes and environments. |
Research on Environmental Stability and Persistence in Various Matrices
The environmental stability of this compound is one of its most defining features. It exhibits exceptional resistance to a wide range of environmental factors, making it a preferred pigment for applications demanding high performance and longevity. tingeblends.comranbarr.com
Chemical Resistance : It is highly resistant to acids, alkalis, and various organic solvents. naturalpigments.cawikipedia.org This prevents it from readily leaching or degrading in chemically active environments such as industrial settings or landfills.
Weather Fastness : this compound maintains its stability and color integrity even in harsh environmental conditions, including high humidity and exposure to atmospheric pollutants. naturalpigments.canaturalpigments.com
Matrix Stability : In various matrices such as plastics, inks, and coatings, it is highly stable and shows no tendency to migrate. wikipedia.orgpffc-online.com This is due to its insolubility and strong intermolecular forces.
Because of these properties, this compound is classified as a persistent substance. scbt.com Its insolubility allows for its removal from water through mechanical means in wastewater treatment facilities, preventing its widespread dispersal in the aqueous phase. kremer-pigmente.com
Methodologies for the Assessment of this compound Photostability
A multi-analytical approach is typically employed to assess the photostability of this compound and to characterize any degradation that occurs, particularly within complex matrices like paints.
| Methodology | Purpose | Key Findings/Applications |
|---|---|---|
| Accelerated Aging | Simulates long-term exposure to environmental conditions (e.g., solar radiation) in a controlled laboratory setting. researchgate.net | Used to study the photodegradation processes of paints containing this compound. researchgate.net |
| Spectroscopy (UV-Vis, FTIR, Raman) | To identify and quantify changes in chemical structure and color. researchgate.net | UV-Vis spectroscopy tracks color changes, FTIR analyzes the binder and pigment degradation, and Raman spectroscopy identifies the pigment component. researchgate.net |
| Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) | To identify the volatile and semi-volatile byproducts of thermal and photodegradation. researchgate.netresearchgate.net | Characterizes degradation products of both the pigment and the surrounding binder material. researchgate.net |
| Microscopy (SEM, AFM) | To observe changes in the surface morphology and topography of materials containing the pigment after exposure to light. researchgate.net | Reveals physical degradation such as cracking or increased roughness. researchgate.net |
| Chromatography (HPLC) | Separates, identifies, and quantifies components in a mixture. | Used to analyze the products of catalytic oxidation processes aimed at degrading the pigment. mdpi.com |
These methodologies provide a comprehensive picture of the pigment's stability, the influence it has on the matrix it is part of, and the nature of any degradation products formed under stress conditions.
Strategies for Sustainable Treatment and Environmental Remediation of this compound Containing Waste
Given the persistence of this compound, developing effective strategies for the treatment and remediation of waste containing this pigment is an important area of research.
Advanced Oxidation Processes (AOPs) : AOPs are considered among the most promising technologies for the degradation of recalcitrant organic pollutants like dyes. atlantis-press.comresearchgate.net These processes rely on the generation of highly reactive radicals, primarily hydroxyl radicals (•OH), to break down complex molecules. atlantis-press.commdpi.com Methods such as the Fenton process, ozonation, and UV/H₂O₂ systems have been shown to be effective in mineralizing various dyes. atlantis-press.commdpi.com
Catalytic Degradation : Heterogeneous catalysis offers a recyclable and efficient method for waste treatment. Metal phthalocyanines themselves can act as Fenton-like catalysts. mdpi.com When immobilized on support materials, such as reduced graphene-bacterial cellulose, they can effectively degrade other pollutants in wastewater and can be easily recovered and reused. mdpi.com
Photocatalysis : Combining phthalocyanines with semiconductor photocatalysts like titanium dioxide (TiO₂) can create composite materials that are active under visible light. mdpi.com These composites can generate singlet oxygen and other ROS to degrade persistent organic pollutants in water. mdpi.com
Bioremediation : While this compound itself is resistant to biodegradation, bioremediation is a key sustainable strategy for a wide range of other organic pollutants often found in industrial wastewater. scbt.comnih.gov This approach uses microorganisms to break down contaminants into less toxic substances. nih.gov
Mechanical Separation : Due to its insolubility, a primary and practical step in treating wastewater containing this compound is mechanical separation, such as filtration or sedimentation, which can effectively remove the solid pigment particles. kremer-pigmente.com
Green Remediation Principles : For contaminated sites, broader sustainable practices should be implemented. These include minimizing water usage, employing energy-efficient equipment for cleanup operations, and managing stormwater runoff to prevent the spread of contaminants. epa.gov
Research into these remediation strategies is ongoing, with a focus on improving efficiency, reducing costs, and ensuring the complete mineralization of the pigment to prevent the formation of potentially harmful byproducts.
Future Research Directions and Emerging Trends in Phthalocyanine Green Science
Development of Novel Synthetic Approaches for Designer Phthalocyanine (B1677752) Green Architectures
The future of phthalocyanine green synthesis lies in the development of methods that offer unprecedented control over the molecular architecture, leading to "designer" molecules with tailored properties. Research is moving beyond traditional bulk synthesis towards greener and more precise methodologies.
Key areas of development include:
Green Chemistry Approaches : There is a strong emphasis on making phthalocyanine synthesis more environmentally friendly. researchgate.net This involves minimizing waste, using less hazardous solvents, and reducing energy consumption. researchgate.net Techniques such as solvent-free reactions, ball-milling, and the use of greener solvents like anisole and glycerol are being explored. researchgate.netmdpi.com For instance, solid-state synthesis approaches have been shown to drastically reduce the amount of solvent needed, making the process more sustainable. researchgate.net A significant goal is to improve metrics like the E-factor (Environmental factor), which quantifies the amount of waste generated per unit of product. researchgate.net
Controlled Supramolecular Assembly : Researchers are focusing on directing the self-assembly of this compound molecules into highly ordered structures. This allows for the creation of materials with anisotropic properties, crucial for applications in electronics and photonics. Strategies involve modifying the peripheral substituents of the phthalocyanine ring to guide non-covalent interactions like hydrogen bonding and π-π stacking.
On-Surface Synthesis : Fabricating this compound structures directly on surfaces (e.g., graphene, metal oxides) is a burgeoning area. This bottom-up approach allows for the creation of single-layer or few-layer films with well-defined orientations, which are essential for developing nanoscale electronic devices.
Polymerization and Framework Integration : Incorporating this compound units into polymers or covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) is a promising strategy. researchgate.net This approach yields robust, porous materials with high stability and accessible active sites, beneficial for catalysis and gas storage applications.
| Synthetic Approach | Key Advantages | Research Focus |
| Green Solvents | Reduced environmental impact, lower toxicity. | Investigating anisole, glycerol, and other bio-based solvents. mdpi.com |
| Solid-State Synthesis | Minimizes or eliminates solvent use, reduces waste, can lead to novel polymorphs. | Optimization of ball-milling and aging parameters. researchgate.net |
| Solvothermal Methods | Yields high-quality crystalline products, facile reaction and purification. | Exploring catalysts like DBU and DBN for controlled crystal growth. researchgate.net |
| On-Surface Synthesis | Precise control over orientation and structure at the nanoscale. | Development of molecular precursors for surface-initiated polymerization. |
| Framework Integration | High stability, permanent porosity, tunable properties. | Synthesis of novel phthalocyanine-based linkers for MOF and COF construction. researchgate.net |
Advanced Computational Modeling for Predictive Material Design and Performance Optimization
Computational modeling is becoming an indispensable tool for accelerating the discovery and optimization of this compound materials. By simulating molecular behavior, researchers can predict properties and guide experimental efforts, saving time and resources.
Emerging trends in this area include:
Quantum Chemical Calculations : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict the electronic structure, absorption spectra, and excited-state properties of new this compound derivatives. pnas.org This allows for the in-silico screening of candidates for specific optical and electronic applications.
Machine Learning (ML) and Artificial Intelligence (AI) : ML algorithms are being trained on existing experimental data to predict the properties of novel phthalocyanine structures. uchicago.edursc.org These models can identify structure-property relationships that are not intuitively obvious, guiding the design of molecules with enhanced performance for catalysis, sensing, or energy conversion. rsc.org
Multiscale Modeling : To bridge the gap between molecular properties and device performance, researchers are employing multiscale modeling approaches. These methods combine quantum mechanical calculations for the active phthalocyanine molecule with classical mechanics or continuum models for the surrounding environment (e.g., a polymer matrix or a solvent). uchicago.edu This provides a more realistic prediction of how a material will behave in a real-world application.
Integration of this compound into Multi-Functional Nanoscale Devices
The unique electronic and optical properties of this compound make it a highly attractive component for a variety of nanoscale devices. A major challenge and area of focus is the effective interfacing of these molecules with other materials to create functional systems.
Future research directions involve:
Advanced Sensors : Integrating this compound into field-effect transistors (FETs) or chemiresistors can lead to highly sensitive and selective sensors for environmental pollutants or biomarkers. The interaction of analyte molecules with the phthalocyanine ring modulates the electronic properties of the device, providing a detectable signal.
Photoactive Devices : Phthalocyanines are being explored for use in next-generation photodetectors and photovoltaic cells. researchgate.net By assembling them into highly ordered thin films, such as through the surface-anchored metal-organic framework (SURMOF) approach, researchers can improve charge transport and light-harvesting efficiency. researchgate.net
Theranostic Nanoparticles : In medicine, this compound derivatives are being incorporated into nanoparticles for theranostics—a combination of therapy and diagnostics. nih.gov These nanoparticles can act as contrast agents for medical imaging techniques like fluorescence imaging and, upon irradiation with light, generate reactive oxygen species for photodynamic therapy to destroy cancer cells. nih.govacs.org The use of nanoscale metal-organic frameworks (nMOFs) can help prevent the aggregation of photosensitizers, enhancing their efficacy. acs.org
Exploration of this compound in Sustainable Energy and Environmental Technologies
This compound's stability and photocatalytic activity are being harnessed for applications that address critical global challenges in energy and environmental remediation.
Key areas of exploration are:
Photocatalytic Degradation of Pollutants : this compound-sensitized semiconductors, such as titanium dioxide (TiO₂), are effective photocatalysts for breaking down organic pollutants in water under visible light. mdpi.com Future work will focus on improving catalyst efficiency and stability, for example, by optimizing the method of grafting the phthalocyanine onto the semiconductor surface. mdpi.com
Carbon Dioxide (CO₂) Reduction : Researchers are designing phthalocyanine-based catalytic systems that can use light energy to convert CO₂ into valuable chemical fuels, such as carbon monoxide or methanol. This artificial photosynthesis approach offers a promising pathway to a circular carbon economy.
Hydrogen Production : In the quest for clean energy, this compound is being investigated as a photosensitizer in systems for photoelectrochemical water splitting to produce hydrogen. mdpi.com The goal is to develop efficient and cost-effective catalysts that can replace expensive noble metals.
| Application Area | Role of this compound | Research Goal |
| Water Remediation | Visible-light photosensitizer for photocatalysts (e.g., TiO₂). mdpi.com | Enhance degradation efficiency of persistent organic pollutants. |
| CO₂ Conversion | Molecular catalyst to absorb light and drive CO₂ reduction reactions. | Improve selectivity and energy efficiency for producing chemical fuels. |
| Hydrogen Evolution | Photosensitizer in photoelectrochemical cells for water splitting. mdpi.com | Develop stable and efficient systems for clean hydrogen fuel generation. |
| Solar Cells | Light-absorbing material in organic photovoltaics (OPVs). | Broaden the solar spectrum absorption and improve charge separation/transport. |
Synergistic Research Combining Experimental and Theoretical Methodologies for Deeper Mechanistic Understanding
A powerful trend in materials science is the close integration of experimental synthesis and characterization with theoretical modeling. This synergistic approach provides a much deeper understanding of the fundamental mechanisms governing the behavior of this compound, which is crucial for rational material design.
This combined approach involves:
Spectroscopic and Computational Correlation : Experimental techniques like magnetic circular dichroism and resonance Raman spectroscopy are used to probe the electronic and vibrational states of this compound. pnas.org These experimental results are then compared with quantum chemical calculations to provide a detailed assignment of spectral features and a validated understanding of the molecule's electronic structure. pnas.org
In-situ/Operando Characterization : To understand how this compound functions within a working device (e.g., a catalyst or a solar cell), researchers are developing methods to characterize the material while the device is operating. The insights gained from these in-situ experiments provide critical data for refining theoretical models of device physics and chemistry.
Feedback Loop for Design : The ultimate goal of this synergistic approach is to create a closed-loop design cycle. Theoretical predictions guide experimental synthesis towards the most promising molecular structures. Experimental characterization then provides feedback to refine the theoretical models, leading to increasingly accurate predictions and an accelerated pace of discovery.
Q & A
Q. Q1. What methodologies are optimal for synthesizing phthalocyanine green with controlled particle size and morphology?
Answer : Synthesis optimization involves solvent selection (e.g., nitrobenzene for high-temperature reactions), metal templating (e.g., copper or nickel phthalocyanines), and post-synthetic milling to regulate particle size. Spectroscopic characterization (UV-Vis, FTIR) and electron microscopy (SEM/TEM) are critical for validating structural integrity .
Q. Q2. How do spectroscopic techniques (e.g., UV-Vis, Raman) differentiate this compound from structurally analogous pigments?
Answer : UV-Vis absorption bands in the Q-band region (600–800 nm) and Raman shifts (~1500 cm⁻¹ for C-N stretching) provide diagnostic markers. Comparative studies with metallophthalocyanines (e.g., Cu vs. Ni) highlight metal-dependent spectral variations .
Q. Q3. What factors influence the thermal and photochemical stability of this compound in polymer matrices?
Answer : Accelerated aging tests under UV irradiation (ASTM G154) and thermogravimetric analysis (TGA) quantify degradation kinetics. Stabilizers (e.g., HALS inhibitors) and matrix compatibility (e.g., polyolefins vs. acrylics) are key variables .
Advanced Research Questions
Q. Q4. How does the electron transport mechanism of this compound in organic photovoltaics (OPVs) compare to alternative donor materials?
Answer : Charge-carrier mobility studies (time-resolved microwave conductivity) and density functional theory (DFT) modeling reveal intermolecular π-π stacking efficiency. Comparative analysis with porphyrin-based donors identifies trade-offs between absorption coefficients and exciton diffusion lengths .
Q. Q5. What computational approaches resolve contradictions in reported crystal structures of halogenated this compound derivatives?
Answer : Hybrid DFT/Molecular Mechanics (DFT/MM) simulations reconcile discrepancies in X-ray diffraction (XRD) data by accounting for solvent-induced polymorphism. Systematic validation against experimental lattice parameters (e.g., CCDC database) is critical .
Q. Q6. How do interfacial interactions between this compound and metal oxide substrates (e.g., TiO₂) affect catalytic performance in dye-sensitized solar cells (DSSCs)?
Answer : In-situ XPS and electrochemical impedance spectroscopy (EIS) quantify charge-transfer resistance at the dye-TiO₂ interface. Surface modification (e.g., TiO₂ nanotube arrays) enhances anchoring efficiency and reduces recombination losses .
Q. Q7. What strategies mitigate aggregation-induced quenching (ACQ) in this compound for near-infrared (NIR) imaging applications?
Answer : Covalent functionalization with bulky substituents (e.g., tert-butyl groups) or encapsulation in dendritic polymers disrupts π-π stacking. Fluorescence lifetime imaging microscopy (FLIM) validates quenching suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
